1-(Oxan-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17816720
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 1-(oxan-3-yl)ethanamine |
| Standard InChI | InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3 |
| Standard InChI Key | VDAAJZJRNPGVNB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCOC1)N |
Introduction
1-(Oxan-3-yl)ethan-1-amine, also referred to by its IUPAC name 1-(Tetrahydro-2H-pyran-3-yl)ethanamine, is an organic compound characterized by a six-membered oxane (tetrahydropyran) ring substituted with an ethanamine group. It is a relatively niche compound with limited but growing interest in chemical and pharmaceutical research due to its structural properties and potential applications.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 115.17 g/mol |
| SMILES Notation | CC(C1CCOC1)N |
| InChI | InChI=1S/C6H13NO/c1-5(7)6-2-3-8-4-6/h5-6H,2-4,7H2,1H3 |
| InChIKey | JCIAQQOICXUMNX-UHFFFAOYSA-N |
Structural Features
The compound consists of:
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A tetrahydropyran ring, which is a cyclic ether.
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An ethanamine group (-CH(NH2)-CH3), providing basicity due to the amine functionality.
Predicted Collision Cross Section (CCS)
Collision Cross Section (CCS) values are crucial for understanding ion mobility in mass spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 116.10700 | 124.4 |
| [M+Na]+ | 138.08894 | 133.1 |
| [M+NH4]+ | 133.13354 | 133.2 |
| [M+K]+ | 154.06288 | 130.6 |
General Synthesis
The synthesis of 1-(Oxan-3-yl)ethan-1-amine typically involves:
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Cyclization Reactions: Formation of the oxane ring through intramolecular etherification.
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Amine Functionalization: Introduction of the ethanamine group via reductive amination or alkylation reactions.
Related Compounds
Several derivatives and analogs exist, such as:
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Hydrochloride Salt: Commonly studied for improved solubility and stability.
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Molecular Formula:
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CAS Number: 1443981-91-6
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Synonyms: Ethanamine hydrochloride derivative.
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Applications and Potential Uses
While specific applications for this compound remain underexplored, its structural features suggest potential in:
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Pharmaceutical Chemistry: The amine group is a key functionality in drug design, enabling interactions with biological targets.
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Material Science: The cyclic ether structure may be relevant in polymer chemistry or as a precursor for specialized materials.
GHS Classification
The compound is classified under the Globally Harmonized System (GHS) for chemical safety:
| Hazard Class | Details |
|---|---|
| Skin Irritation | Causes irritation (H315). |
| Eye Irritation | Causes serious eye irritation (H319). |
| Respiratory Irritation | May cause respiratory irritation (H335). |
Precautionary Measures
Standard precautions include avoiding inhalation, skin contact, and wearing protective equipment during handling.
Research Challenges and Future Directions
Despite its intriguing structure, research on this compound is limited due to:
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Lack of comprehensive literature or biological activity data.
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Challenges in large-scale synthesis and characterization.
Future studies could focus on:
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Exploring its pharmacological potential through molecular docking and bioassays.
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Developing derivatives with enhanced properties for industrial or therapeutic applications.
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